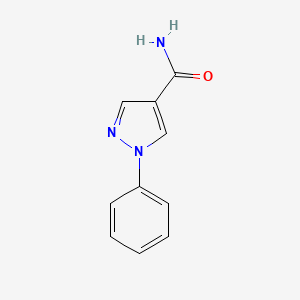

1-phenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular weight of 202.22 . It is a derivative of pyrazole, a five-membered heterocyclic moiety with two nitrogen atoms in adjacent positions .

Synthesis Analysis

The synthesis of 1-phenyl-1H-pyrazole-4-carboxamide and its derivatives has been a subject of interest in various studies . The structures of these compounds are usually confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-pyrazole-4-carboxamide has been characterized in several studies . The structure is typically analyzed using techniques such as 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis

1-Phenyl-1H-pyrazole-4-carboxamide is a solid at ambient temperature . More detailed physical and chemical propertiesApplications De Recherche Scientifique

Antifungal Applications

1-phenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested for their antifungal activities. Some of these derivatives have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .

Fungicide Development

Pyrazole-4-carboxamides have been synthesized as potential fungicide candidates. Preliminary bioassay showed that some compounds exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL .

Insecticidal Activities

There is evidence that 1-phenyl-1H-pyrazole-4-carboxamide derivatives can be used in the development of insecticides .

Anticancer Applications

Some 1-phenyl-1H-pyrazole-4-carboxamide derivatives have been prepared and tested for their anticancer activities. For example, compound 19 was found to be a powerful anticancer agent for A375 cell lines .

Energy Synthesis Inhibition

Succinate dehydrogenase inhibitors (SDHIs), which include 1-phenyl-1H-pyrazole-4-carboxamide derivatives, can block the energy synthesis of pathogens by targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone .

Mitochondrial Electron Transfer Inhibition

1-phenyl-1H-pyrazole-4-carboxamide derivatives can inhibit mitochondrial electron transfer, which is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Propriétés

IUPAC Name |

1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVARWIMYKHDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-4-carboxamide | |

Q & A

Q1: What is the utility of 1-phenyl-1H-pyrazole-4-carboxamide in organic synthesis?

A1: 1-phenyl-1H-pyrazole-4-carboxamide serves as a versatile building block in synthesizing diverse heterocyclic compounds with potential pharmacological applications [, ]. Its reactivity allows for further modifications and incorporation into larger molecular frameworks.

Q2: Can you describe a specific example where 1-phenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested for biological activity?

A3: Researchers synthesized a series of pyrazole-based inhibitors of the enhancer of zeste homologue 2 (EZH2) enzyme []. One notable derivative, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (compound 1o in the study), exhibited low micromolar inhibition of EZH2/PRC2 with high selectivity against other methyltransferases. In vitro studies showed that compound 1o induced growth arrest, reduced H3K27me3 levels, and triggered apoptosis and autophagy in breast cancer, leukemia, and neuroblastoma cell lines [].

Q3: Has 1-phenyl-1H-pyrazole-4-carboxamide been used in the development of analytical sensors?

A4: Yes, derivatives of 1-phenyl-1H-pyrazole-4-carboxamide have demonstrated potential as sensing elements in ion-selective electrodes. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide was employed in a chromium(III) membrane sensor designed for biological and environmental samples []. Similarly, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide served as the basis for an iron-selective PVC membrane sensor [].

Q4: Are there any studies investigating the interaction of 1-phenyl-1H-pyrazole-4-carboxamide derivatives with hydrazine hydrate?

A5: Yes, researchers have explored the reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate []. These reactions yield various pyrazole derivatives, with the specific products depending on reaction time and conditions. The study characterized the synthesized compounds using elemental analysis and spectroscopic techniques to confirm their structures [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-hydroxycyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2424715.png)

![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)

![(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2424717.png)

![Tert-butyl N-[2-methoxy-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B2424722.png)

![2-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2424724.png)

![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)

![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)